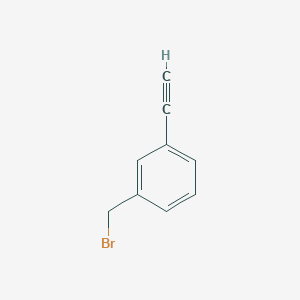

![molecular formula C15H30ClNO2 B2443982 1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride CAS No. 1351588-07-2](/img/structure/B2443982.png)

1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the CAS No. 1351588-07-2, has a molecular formula of C15H30ClNO2 and a molecular weight of 291.86. It contains a bicyclo[2.2.1]heptan-2-yl group, which is part of the norbornane family .

Molecular Structure Analysis

The molecular structure of this compound includes a bicyclo[2.2.1]heptan-2-yl group . This bicyclic structure is a key feature of the norbornane family of compounds . The compound also contains an ethoxy group and an isopropylamino group attached to a propan-2-ol moiety.Scientific Research Applications

Synthesis of Bicyclo[2.2.1]heptanes

The compound is used in the synthesis of Bicyclo[2.2.1]heptanes . Density functional theory (DFT) calculations reveal a distinct mechanism for the Au(I)-catalyzed synthesis of bicyclo-[2.2.1]heptanes through cycloisomerizations of 3-alkoxyl-1,6-diynes .

Solvent-Controlled Chemodivergence

The compound plays a crucial role in solvent-controlled chemodivergence in the synthesis of Au-Catalyzed Bicyclo[2.2.1]heptanes . The reaction involves a key allyl-gold species with an energy barrier of 24.1 kcal mol-1, leading to the bridged ring product .

Preparation of Bridged Ring Systems

The compound can assist in the exploration of new and unconventional strategies for the preparation of bridged ring systems . This new reactivity concept could potentially assist the exploration of new and unconventional strategies for the preparation of bridged ring systems .

Synthesis of Oxygenated 2-Azabicyclo[2.2.1]heptanes

The compound is used in the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates .

Construction of Bridged Aza-Bicyclic Structures

The compound is used in the construction of bridged aza-bicyclic structures . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .

Neurotoxicity Studies

The compound is used in toxicity studies on novel N-substituted Bicyclo-Heptan-2-Amines at NMDA . For these studies, two cell lines: epithelial Madin Darby Canine Kidney (MDCK) to mimic blood brain barrier (BBB) and N2a, a neuronal cell line, are used to assess neurotoxicity .

properties

IUPAC Name |

1-[2-(2-bicyclo[2.2.1]heptanyl)ethoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO2.ClH/c1-11(2)16-9-15(17)10-18-6-5-14-8-12-3-4-13(14)7-12;/h11-17H,3-10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLACBVUWQRAXQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COCCC1CC2CCC1C2)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.86 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

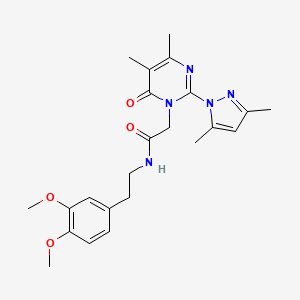

![4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyl-2-(m-tolyl)oxazole](/img/structure/B2443902.png)

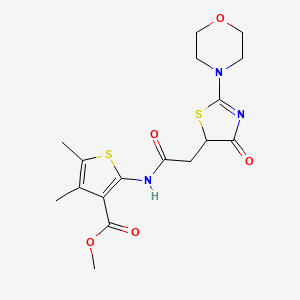

![(E)-N-(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethyl)-4-(dimethylamino)but-2-enamide](/img/structure/B2443904.png)

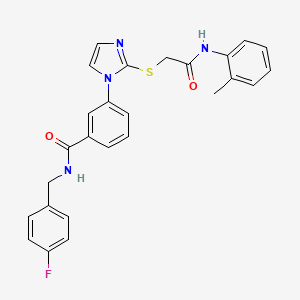

![9-(4-fluorophenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one](/img/structure/B2443909.png)

![1-Benzyl-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea](/img/structure/B2443911.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-[(1E)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide](/img/structure/B2443914.png)

![2-(Aminooxy)-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone hydrochloride](/img/structure/B2443915.png)

![2-[3-(Methoxymethyl)phenyl]acetic acid](/img/structure/B2443916.png)

![N-(4-methoxybenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2443917.png)

![3'-(3-Chloro-4-fluorophenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2443918.png)

![3-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2443919.png)